molecular formula C16H20N2O9 B13388166 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B13388166
M. Wt: 384.34 g/mol
InChI Key: USHWODHGXQXCCH-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C16H20N2O9 and a molecular weight of 384.34 g/mol . It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and an acetyl group. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.

    Introduction of the Acetamido Group: The acetamido group is introduced through the reaction of the protected glucopyranoside with acetic anhydride and an amine source.

    Nitration: The nitrophenyl group is introduced by nitration of the phenyl ring using a nitrating agent such as nitric acid.

The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems allows for efficient and scalable production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl and acetamido groups, yielding the parent glucopyranoside.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Deprotected glucopyranoside.

    Reduction: Aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes. For example, in enzymatic assays, the compound acts as a substrate for N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . This reaction is used to measure the enzyme’s activity and study its kinetics.

Comparison with Similar Compounds

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable tool in biochemical research for studying enzyme activities and protein-carbohydrate interactions.

Properties

IUPAC Name

[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O9/c1-8(20)17-13-15(25-9(2)21)14(22)12(7-19)27-16(13)26-11-5-3-10(4-6-11)18(23)24/h3-6,12-16,19,22H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWODHGXQXCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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